4-ニトロフェネチルアミン塩酸塩

概要

説明

4-Nitrophenethylamine hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its interesting chemical properties. The compound is related to phenethylamine structures and has been used in the synthesis of various derivatives with potential applications in chemistry and biochemistry.

Synthesis Analysis

The synthesis of derivatives related to 4-nitrophenethylamine hydrochloride has been explored in several studies. For instance, a series of O-(4-nitrophenyl)hydroxylamines were synthesized from their respective oximes using a pulsed addition of excess NaBH(3)CN at pH 3, yielding 65-75% . Another study reported the synthesis of N-(4-Nitrophenethyl)formamide by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate without a catalyst or solvent . Additionally, the synthesis of 4-hydroxy-3-methoxyphenethylamine hydrochloride was achieved via condensation, reduction, and hydrochlorination starting from vanillin and nitromethane .

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenethylamine hydrochloride has been determined using X-ray crystallography. For example, the crystal and molecular structures of N-phenyl-4-nitrophenethylamine were determined, revealing that the crystals are triclinic with specific cell dimensions and that the phenyl group is trans to the amino-methylene N–C bond . In another study, the crystal structure of dimethylammonium 4-nitrophenolate–4-nitrophenol was analyzed, showing strong hydrogen bonds forming a chain along the b-axis direction .

Chemical Reactions Analysis

Chemical reactions involving 4-nitrophenethylamine hydrochloride derivatives have been investigated to understand their reactivity and potential applications. The reaction of O-(4-nitrophenyl)hydroxylamines with pyruvic acid derivatives generated the desired amides in good yields, demonstrating significant chemoselectivity in the presence of various nucleophiles . Another study described the formation of fluorescent derivatives of related compounds by reaction with hydrazine in the presence of nitrous acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenethylamine hydrochloride derivatives have been studied to a lesser extent. However, the thermal stability of N-nitro-O-(4-nitrophenyl)hydroxylamine was investigated, and the probable mechanism of decomposition was suggested . The study of the crystal structure of related compounds also provides insight into the intermolecular interactions and stability of these molecules .

科学的研究の応用

パラダサイクルの合成

4-ニトロフェネチルアミン塩酸塩: は、オルト金属化された第一級フェネチルアミン錯体の合成に使用されます。 これらの錯体は、6員環のパラダサイクルを含み、これはさまざまな有機金属化合物の生成において重要な中間体です .

ホルムアミド誘導体

この化合物は、N-(4-ニトロフェネチル)ホルムアミドの生成にも使用されます。これは、有機合成において重要な役割を果たす誘導体であり、より複雑な分子のビルディングブロックとして役立つ可能性があります .

溶解度研究

4-ニトロフェネチルアミン塩酸塩のメタノール中での溶解度は、研究の対象です。 その溶解度特性を理解することは、さまざまな化学反応やプロセスにおけるその応用に不可欠です .

研究用のみ (RUO) 化学物質

RUO化学物質として、4-ニトロフェネチルアミン塩酸塩は、しばしば実験設定で、科学的知識の発展に貢献する可能性のある新しい方法論や反応を探索するために使用されます .

有機窒素化合物研究

有機窒素化合物であるため、窒素を含む有機骨格の研究において重要です。 この研究は、新しい材料や医薬品の開発につながる可能性があります .

化学教育

教育機関では、4-ニトロフェネチルアミン塩酸塩は、学生にさまざまな化学反応や原理を実証するために使用でき、有機化学の教育に役立つツールになります .

分析化学

分析化学においても応用が見られる可能性があり、化学物質の定量化と同定における標準品または試薬として使用できます .

医薬品中間体

最後に、4-ニトロフェネチルアミン塩酸塩は、特にニトロフェニル部分を構造の一部として必要とする医薬品合成の中間体として役立ちます .

Safety and Hazards

4-Nitrophenethylamine hydrochloride should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised . In case of inhalation or contact with skin or eyes, immediate medical attention is recommended .

将来の方向性

4-Nitrophenethylamine hydrochloride is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a unique chemical, it may provide a high-purity guide sample or sample for subsequent chemical and biological experiments .

Relevant Papers

The patent CN104151170A discloses the synthesis method of 4-Nitrophenethylamine hydrochloride . The final product is high in yield, good in crystallization effect, and high in purity . This provides a high-purity guide sample or sample for subsequent chemical and biological experiments .

作用機序

Target of Action

Due to its bifunctionality, it finds wide application in the pharmaceutical industry .

Mode of Action

It is synthesized by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate

Biochemical Pathways

It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenethylamine hydrochloride. No special environmental precautions are required for this compound . The compound should be stored in a cool, dry place, away from heat and sources of ignition .

特性

IUPAC Name |

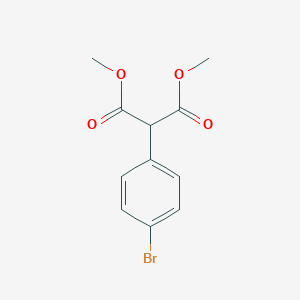

2-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMHULJEYUQYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29968-78-3 | |

| Record name | Benzeneethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29968-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a convenient method to synthesize 4-nitrophenethylamine hydrochloride?

A1: A short and efficient synthesis of 4-nitrophenethylamine hydrochloride involves the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation. [, ] This method offers a convenient alternative to more complex synthetic routes.

Q2: Can you describe the structural characteristics of 4-nitrophenethylamine hydrochloride?

A2: 4-Nitrophenethylamine hydrochloride is a light yellow solid. [] Its molecular formula is C8H10N2O2·HCl. While the provided research doesn't specify the molecular weight, it can be calculated as 202.64 g/mol. Further spectroscopic data, such as NMR or IR, are not provided in the given research papers.

Q3: What is the significance of 4-nitrophenethylamine hydrochloride in chemical research?

A3: The synthesis of 4-nitrophenethylamine hydrochloride provides a high-purity guide sample for subsequent chemical and biological experiments. [] This suggests its potential use as a building block or a reference compound in various research areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)